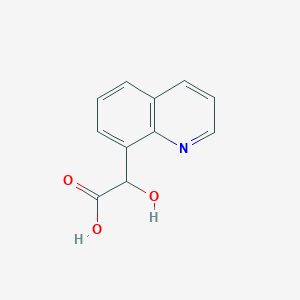
2-Hydroxy-2-(8-quinolyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(8-quinolyl)acetic acid is a compound that belongs to the class of hydroxyquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring system with a hydroxy group and an acetic acid moiety attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(8-quinolyl)acetic acid can be achieved through several methods. One common approach involves the condensation of 8-hydroxyquinoline with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 8-hydroxyquinoline and glyoxylic acid.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Product Isolation: The resulting product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(8-quinolyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the acetic acid moiety under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted acetic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-2-(8-quinolyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(8-quinolyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the quinoline ring system play crucial roles in its biological activity. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, it can interact with cellular receptors and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
2-Hydroxyquinoline: Another hydroxyquinoline derivative with distinct properties.
4-Hydroxyquinoline: A compound with a hydroxy group at a different position on the quinoline ring.
Uniqueness
2-Hydroxy-2-(8-quinolyl)acetic acid is unique due to the presence of both a hydroxy group and an acetic acid moiety, which confer distinct chemical and biological properties. Its ability to form coordination complexes and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-hydroxy-2-quinolin-8-ylacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)8-5-1-3-7-4-2-6-12-9(7)8/h1-6,10,13H,(H,14,15) |
InChI Key |
DTEMAZSMALNMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(C(=O)O)O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


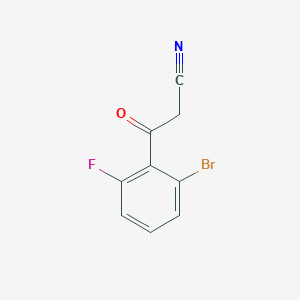
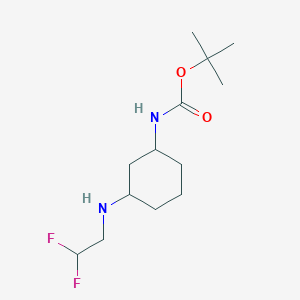
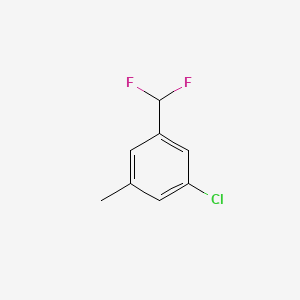
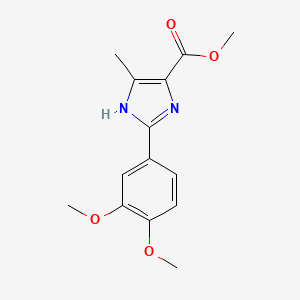
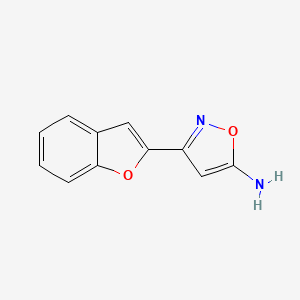
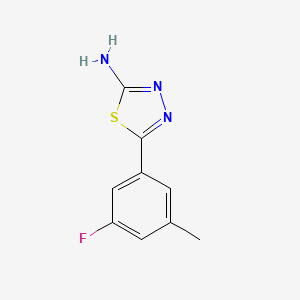
![Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13705144.png)
![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)
![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)
![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)
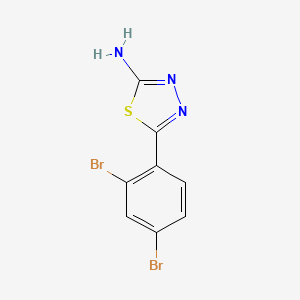
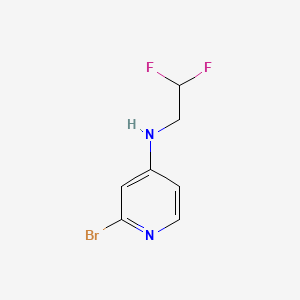
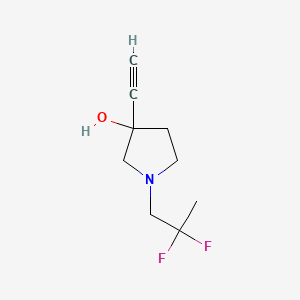
![7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13705200.png)
